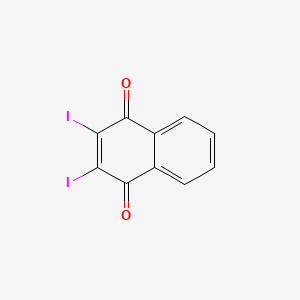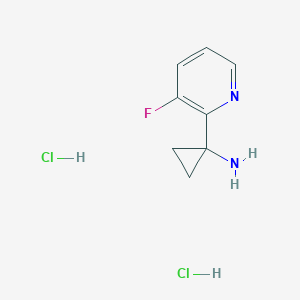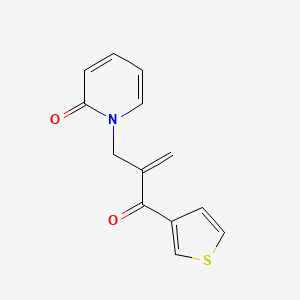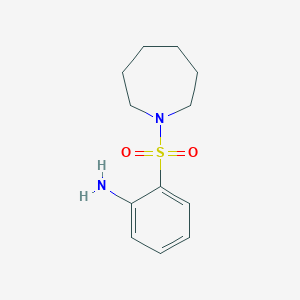
5-n-Hexylcytidine 5'-monophosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-n-Hexylcytidine 5’-monophosphate is a nucleotide analog that consists of a cytidine molecule attached to a hexyl group at the 5’ position and a phosphate group. This compound is a derivative of cytidine monophosphate, which is a key building block in RNA synthesis. The addition of the hexyl group can modify the compound’s properties, making it useful for various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-n-Hexylcytidine 5’-monophosphate typically involves the chemical modification of cytidine monophosphate. One common method is the alkylation of cytidine monophosphate with a hexyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-n-Hexylcytidine 5’-monophosphate may involve enzymatic synthesis methods. Enzymatic phosphorylation using nucleoside kinases can be employed to produce the monophosphate form from the corresponding nucleoside. This method is advantageous due to its high specificity and efficiency, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
5-n-Hexylcytidine 5’-monophosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of modified nucleotides.
Wissenschaftliche Forschungsanwendungen
5-n-Hexylcytidine 5’-monophosphate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of modified nucleotides and oligonucleotides.
Biology: The compound is employed in studies of RNA structure and function, as well as in the development of RNA-based therapeutics.
Industry: The compound is used in the production of nucleotide-based products, such as diagnostic reagents and biochemical assays.
Wirkmechanismus
The mechanism of action of 5-n-Hexylcytidine 5’-monophosphate involves its incorporation into RNA molecules, where it can affect RNA structure and function. The hexyl group can influence the compound’s interaction with enzymes and other biomolecules, potentially altering RNA stability and processing. The molecular targets and pathways involved include RNA polymerases and ribonucleases, which are essential for RNA synthesis and degradation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cytidine 5’-monophosphate: The parent compound without the hexyl group.
Deoxycytidine 5’-monophosphate: A similar compound with a deoxyribose sugar instead of ribose.
N4-Acetylcytidine 5’-monophosphate: A modified nucleotide with an acetyl group at the N4 position.
Uniqueness
5-n-Hexylcytidine 5’-monophosphate is unique due to the presence of the hexyl group, which can significantly alter its chemical and biological properties. This modification can enhance the compound’s stability, solubility, and interaction with biomolecules, making it a valuable tool in various research and industrial applications.
Eigenschaften
CAS-Nummer |
117309-85-0 |
|---|---|
Molekularformel |
C15H26N3O8P |
Molekulargewicht |
407.36 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(4-amino-5-hexyl-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C15H26N3O8P/c1-2-3-4-5-6-9-7-18(15(21)17-13(9)16)14-12(20)11(19)10(26-14)8-25-27(22,23)24/h7,10-12,14,19-20H,2-6,8H2,1H3,(H2,16,17,21)(H2,22,23,24)/t10-,11-,12-,14-/m1/s1 |
InChI-Schlüssel |
MHNVEDPJGPYYMC-HKUMRIAESA-N |
Isomerische SMILES |
CCCCCCC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O |
Kanonische SMILES |
CCCCCCC1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



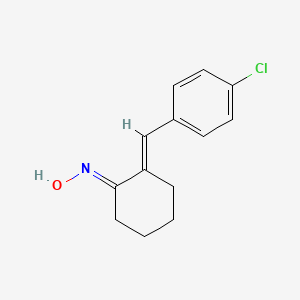

![1-(2-fluoro-4-(1-Methyl-1H-pyrazol-4-yl)benzyl)-1'-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12644288.png)
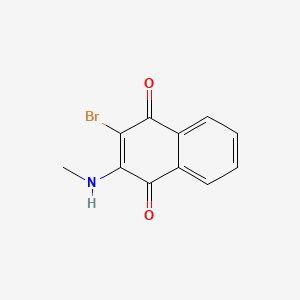

![5-Benzocyclooctenepropanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-5,6,7,8,9,10-hexahydro-5-Methyl-](/img/structure/B12644306.png)
![Methyl 7-(3-cyanophenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12644313.png)
